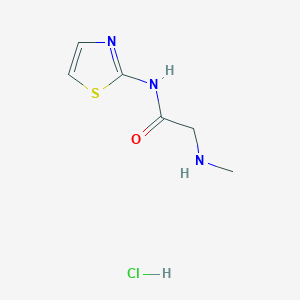
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine
Übersicht
Beschreibung
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine (also known as CMO) is an organic compound with a unique structure and a wide range of applications in the field of chemistry. It is a five-membered heterocyclic compound with a cyclohexylmethyl group attached to the nitrogen atom of the oxazole ring. CMO has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various types of reactions. In addition, CMO has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
“3-(Cyclohexylmethyl)-1,2-oxazol-5-amine” may be utilized in the synthesis of new Schiff bases, which are explored for their antibacterial properties. Schiff bases like these are characterized by spectroscopic methods and tested against various bacterial strains to determine their efficacy. For instance, similar compounds have been synthesized and tested against bacteria like Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Compounds derived from “3-(Cyclohexylmethyl)-1,2-oxazol-5-amine” can be assessed for their antioxidant capabilities. This includes evaluating their total antioxidant capacity, free radical scavenging activity, and metal chelating activity. These properties are crucial for preventing oxidative stress, which can lead to cellular damage .
Drug Discovery
The structural versatility of “3-(Cyclohexylmethyl)-1,2-oxazol-5-amine” makes it a valuable precursor in drug discovery. Its derivatives can be screened for a variety of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic effects, which are essential for developing new medications .
Molecular Docking Studies
This compound can play a role in molecular docking studies, which are computational simulations used to predict the interaction between a molecule and a target protein. Such studies are fundamental in the design of compounds with specific biological activities .
Spectroscopic Analysis
“3-(Cyclohexylmethyl)-1,2-oxazol-5-amine” and its derivatives can be subjected to detailed spectroscopic analysis, including FT-IR, UV-Vis, and NMR. These analyses provide insights into the molecular structure and behavior, which are critical for understanding and predicting the compound’s reactivity and interactions .
Eigenschaften
IUPAC Name |
3-(cyclohexylmethyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYCEYGASXWBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)
![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)






![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)


